![molecular formula C19H19F3N6O B6459527 4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine CAS No. 2549032-55-3](/img/structure/B6459527.png)
4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Insecticidal Activity
Ryanodine Receptor (RyR) Targeting: Insect ryanodine receptors (RyRs) play a crucial role in muscle contraction and calcium release. Scientists have designed novel diphenyl-1H-pyrazole derivatives with cyano substituents, aiming to develop potent insecticides that specifically target RyRs. 4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine derivatives have shown promise in this context .
Antibacterial and Antifungal Properties
Broad-Spectrum Activity: Among tested derivatives, some exhibit broad-spectrum antibacterial activity. Notably, compounds like 5k, 5h, and 5a demonstrate efficacy against various bacterial strains. Additionally, 5b and 5f display potent antifungal properties. These findings highlight the potential of this compound class in combating infectious diseases .
Antioxidant Potential
Radical Scavenging Ability: Compounds 5a, 5b, and 5i derived from 4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine exhibit higher radical scavenging ability than the positive control drug Trolax. Their antioxidant properties make them interesting candidates for further investigation .
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been shown to inhibit tubulin polymerization . Tubulin is a protein that plays a crucial role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis .
Mode of Action
This inhibition could lead to changes in the cell cycle and induce apoptosis .
Biochemical Pathways
Given the potential target of action (tubulin), it can be inferred that the compound may affect pathways related to cell division and apoptosis .
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells . This suggests that the compound could potentially have cytotoxic effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-pyrazol-1-yl-6-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O/c20-19(21,22)29-16-4-2-15(3-5-16)13-26-8-10-27(11-9-26)17-12-18(24-14-23-17)28-7-1-6-25-28/h1-7,12,14H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNPYQSMLMYLPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)OC(F)(F)F)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidine |
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